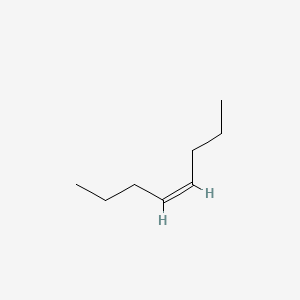

cis-4-Octene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(Z)-oct-4-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h7-8H,3-6H2,1-2H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUCBBFNLDIMIK-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872996 | |

| Record name | (4Z)-4-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [Alfa Aesar MSDS] | |

| Record name | cis-4-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7642-15-1 | |

| Record name | cis-4-Octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7642-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octene, (4Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007642151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4Z)-4-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-oct-4-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-OCTENE, (4Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19430WHF5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of cis-4-Octene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-4-Octene, systematically named (Z)-oct-4-ene, is an unsaturated hydrocarbon with the chemical formula C₈H₁₆.[1][2] It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. The "cis" or "(Z)" designation indicates that the alkyl substituents on the double-bonded carbons are located on the same side of the double bond, a geometric isomerism that significantly influences its physical and chemical properties.[1] This document provides a comprehensive overview of the molecular structure, bonding, and key physicochemical and spectroscopic properties of this compound, along with relevant experimental protocols.

Molecular Structure and Bonding

The structure of this compound is defined by an eight-carbon chain with a double bond between the fourth and fifth carbon atoms. The cis-configuration enforces a "U" shape on the molecule.

Hybridization and Geometry

The electronic configuration of the carbon atoms dictates the molecular geometry of this compound.

-

sp² Hybridization: The two carbon atoms involved in the double bond (C4 and C5) are sp² hybridized. This results from the mixing of one 2s and two 2p orbitals to form three equivalent sp² hybrid orbitals. These orbitals arrange themselves in a trigonal planar geometry with bond angles of approximately 120°. The remaining unhybridized p-orbital on each carbon atom is perpendicular to this plane.

-

sp³ Hybridization: The other six carbon atoms in the propyl side chains (C1-C3 and C6-C8) are sp³ hybridized, leading to a tetrahedral geometry with bond angles of approximately 109.5°.

Sigma (σ) and Pi (π) Bonding

The carbon-carbon double bond in this compound is comprised of one sigma (σ) bond and one pi (π) bond.

-

Sigma (σ) Bond: The σ bond is formed by the head-on overlap of two sp² hybrid orbitals, one from each of the C4 and C5 carbon atoms. All other carbon-carbon and carbon-hydrogen single bonds in the molecule are also σ bonds, formed by the overlap of sp³-sp³ or sp³-s orbitals, respectively.

-

Pi (π) Bond: The π bond is formed by the side-on overlap of the unhybridized p-orbitals on the C4 and C5 carbons. This π bond restricts rotation around the C=C double bond, giving rise to the stable cis and trans isomers. The electron density of the π bond is located above and below the plane of the σ bond.

The diagram below illustrates the orbital hybridization of the carbon atoms forming the double bond in this compound.

Caption: sp² hybridization of C4 and C5 carbons leading to σ and π bond formation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (Z)-oct-4-ene | [1] |

| CAS Number | 7642-15-1 | [1][3] |

| Molecular Formula | C₈H₁₆ | [1][2][3] |

| Molecular Weight | 112.21 g/mol | [3][4] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 122 °C | [3] |

| Melting Point | -118.7 °C | [3] |

| Density | 0.72 g/cm³ | [3] |

| Refractive Index | 1.4130 - 1.4170 | [3] |

| Flash Point | 17 °C | [3] |

| Water Solubility | Immiscible | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the following signals are characteristic:

-

Vinylic Protons (-CH=CH-): A multiplet around δ 5.3-5.4 ppm.

-

Allylic Protons (=CH-CH₂-): A multiplet around δ 2.0 ppm.

-

Methylene Protons (-CH₂-): A multiplet around δ 1.3-1.4 ppm.

-

Methyl Protons (-CH₃): A triplet around δ 0.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton.

| Carbon Atom | Chemical Shift (δ, ppm) |

| Vinylic Carbons (C4, C5) | ~129 |

| Allylic Carbons (C3, C6) | ~29 |

| Methylene Carbons (C2, C7) | ~23 |

| Methyl Carbons (C1, C8) | ~14 |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to specific molecular vibrations.[1]

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| =C-H (vinylic) | ~3020 | C-H stretch |

| C-H (aliphatic) | 2850-2960 | C-H stretch |

| C=C (cis) | ~1655 | C=C stretch |

| -CH₂- | ~1465 | C-H bend (scissoring) |

| =C-H (cis) | ~700 | C-H bend (out-of-plane) |

Experimental Protocols

Synthesis of this compound via Lindlar Hydrogenation

This compound is most commonly synthesized by the partial hydrogenation of 4-octyne using a poisoned catalyst, known as Lindlar's catalyst. This method provides high stereoselectivity for the cis-alkene.[7][8][9]

Materials:

-

4-octyne

-

Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead acetate and quinoline)[9]

-

Hydrogen gas (H₂)

-

Solvent (e.g., ethanol, ethyl acetate, or hexanes)[7]

-

Reaction flask, hydrogen balloon, magnetic stirrer

Procedure:

-

Dissolve 4-octyne in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stir bar.

-

Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).

-

Purge the flask with nitrogen or argon to remove air.

-

Introduce hydrogen gas, typically from a balloon, to the flask.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting alkyne and the formation of the product, ensuring the reaction does not proceed to the fully saturated octane.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Purify the product by distillation if necessary.

The workflow for this synthesis is depicted below.

Caption: A typical workflow for the synthesis of this compound via Lindlar hydrogenation.

Protocol for NMR Spectroscopic Analysis

This protocol outlines the standard procedure for acquiring ¹H or ¹³C NMR spectra of a neat liquid sample like this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)[10]

-

NMR tube (5 mm diameter) and cap[10]

-

Pasteur pipette

-

Vial

Procedure:

-

Sample Preparation: For a standard ¹H NMR, add approximately 1-5 mg of this compound to a clean vial. For ¹³C NMR, a higher concentration (20-50 mg) may be required.[10]

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[10] Ensure the sample is fully dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube. The final solution height should be about 4-5 cm.[10]

-

Capping: Cap the NMR tube securely.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine.

-

Data Acquisition: The instrument will perform locking (stabilizing the magnetic field using the deuterium signal from the solvent) and shimming (optimizing the magnetic field homogeneity).[10]

-

Spectrum Recording: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) and acquire the spectrum.

Protocol for FTIR Spectroscopic Analysis (Neat Liquid)

This protocol describes the analysis of a pure liquid sample using an FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[11][12]

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR accessory

-

Pipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Run a background spectrum with the clean, empty crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.[11]

-

Data Acquisition: Acquire the FTIR spectrum. The typical range is 4000-400 cm⁻¹.[13]

-

Cleaning: After analysis, thoroughly clean the ATR crystal using a lint-free wipe soaked in a suitable solvent like isopropanol to remove all traces of the sample.

The logical flow for spectroscopic characterization is presented below.

References

- 1. 4-Octene, (Z)- [webbook.nist.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound(7642-15-1) 13C NMR [m.chemicalbook.com]

- 7. orgosolver.com [orgosolver.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. jascoinc.com [jascoinc.com]

- 13. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Physical Properties and Constants of cis-4-Octene

This guide provides a comprehensive overview of the core physical properties and constants of cis-4-Octene, tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy access and comparison of data.

Core Physical and Chemical Properties

This compound is an unsaturated hydrocarbon with the chemical formula C₈H₁₆. It is a colorless liquid at room temperature and is immiscible with water.[1][2][3] This nonpolar solvent is soluble in other organic solvents like benzene and ligroin.[4]

| Identifier | Value | Source |

| Molecular Formula | C₈H₁₆ | [5][6][7] |

| Molecular Weight | 112.22 g/mol | [5][6][7] |

| CAS Registry Number | 7642-15-1 | [5][6][7] |

| Canonical SMILES | CCCC=CCCC | [1] |

| Isomeric SMILES | CCC/C=C\CCC | [1] |

| InChIKey | IRUCBBFNLDIMIK-FPLPWBNLSA-N | [5] |

Tabulated Physical Constants

The following table summarizes the key physical constants of this compound, compiled from various sources. These values are essential for experimental design and theoretical calculations.

| Property | Value | Source |

| Density | 0.72 g/cm³ | [1][8] |

| 0.719 g/mL | [5][9] | |

| 0.721 (Specific Gravity) | [3] | |

| Boiling Point | 122 °C | [1][3][8][10] |

| 123 °C | [5][9] | |

| Melting Point | -118.7 °C | [1][3][8] |

| -115 °C | [5][9] | |

| Refractive Index | 1.4130 - 1.4170 | [1][3] |

| 1.411 | [5][9] | |

| 1.42 | [6][7][10] | |

| Vapor Pressure | 17.9 mmHg at 25°C | [1] |

| Flash Point | 17 °C | [1][3][8][10] |

| Dielectric Constant | 2.05 | [5][9] |

Solubility Profile

| Solvent | Solubility | Source |

| Water | Immiscible | [1][2][3] |

| Organic Solvents (e.g., benzene, ligroin) | Soluble | [4] |

Experimental Protocols: Determination of Physical Properties

While specific experimental protocols for this compound are not detailed in the literature, the following outlines the general methodologies used for determining the key physical properties of alkenes.

4.1. Determination of Boiling Point:

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile liquid like this compound, a common method is simple distillation .

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure:

-

The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is gently heated.

-

The temperature at which the liquid actively boils and the vapor condenses on the thermometer, with a stable temperature reading, is recorded as the boiling point.

-

4.2. Determination of Density:

Density is the mass per unit volume. A straightforward method for determining the density of a liquid is using a pycnometer .

-

Apparatus: A pycnometer (a small glass flask with a precise volume), an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the liquid (this compound), ensuring no air bubbles are present, and weighed again.

-

The volume of the pycnometer is known or can be calibrated using a liquid of known density (e.g., distilled water).

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

4.3. Determination of Refractive Index:

The refractive index is a measure of how much light bends when it passes through a substance. It is a characteristic property and is determined using a refractometer .

-

Apparatus: An Abbe refractometer.

-

Procedure:

-

A few drops of the liquid are placed on the prism of the refractometer.

-

The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the boiling point of a liquid organic compound such as this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound CAS#: 7642-15-1 [m.chemicalbook.com]

- 4. w3schools.blog [w3schools.blog]

- 5. This compound [stenutz.eu]

- 6. labproinc.com [labproinc.com]

- 7. labproinc.com [labproinc.com]

- 8. Page loading... [wap.guidechem.com]

- 9. cis-oct-4-ene [stenutz.eu]

- 10. This compound | 7642-15-1 | TCI EUROPE N.V. [tcichemicals.com]

An In-depth Technical Guide to the Thermodynamic Data of cis-4-Octene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of cis-4-Octene. The information is compiled from experimental data and computational studies to offer a detailed resource for professionals in research and development. This document presents quantitative data in structured tables, details relevant experimental methodologies, and illustrates the relationships between different data acquisition methods.

Core Thermodynamic Data

The thermodynamic properties of this compound are crucial for understanding its behavior in chemical reactions and for process design. The following tables summarize the key available data.

Table 1: Physical and Molar Properties of this compound

| Property | Value | Units | Source |

| Chemical Formula | C₈H₁₆ | - | [1][2] |

| CAS Number | 7642-15-1 | - | [1][2] |

| Molecular Weight | 112.21 | g/mol | [1][2] |

| Normal Boiling Point | 395.6 - 395.8 | K | [3] |

| Melting Point (Fusion) | 153.8 - 155.2 | K | [3] |

Table 2: Enthalpy and Entropy Data for this compound

| Thermodynamic Property | Value | Units | State | Source |

| Standard Enthalpy of Vaporization (ΔvapH°) | 39.7 | kJ/mol | Liquid to Gas | [1] |

| Enthalpy of Vaporization at 368 K | 37.2 | kJ/mol | Liquid to Gas | [1] |

Experimental and Computational Methodologies

The determination of thermodynamic data for compounds like this compound relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

1. Calorimetry for Enthalpy of Combustion and Formation

The standard enthalpy of formation of organic compounds is often determined indirectly from the enthalpy of combustion, which is measured using a bomb calorimeter.

-

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is precisely measured.

-

Apparatus: The primary instrument is an adiabatic bomb calorimeter.

-

Procedure:

-

A weighed sample of the liquid hydrocarbon, enclosed in a thin-walled glass ampule or gelatin capsule, is placed in the bomb.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is submerged in a precisely measured quantity of water in the calorimeter.

-

The sample is ignited electrically via a fuse wire.

-

The temperature of the water is monitored until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

Corrections are made for the heat of ignition and any side reactions to determine the standard enthalpy of combustion. The standard enthalpy of formation is then calculated using Hess's Law.

-

2. Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Phase Transitions

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Principle: The sample and a reference material are heated or cooled at a controlled rate. The difference in heat flow to the sample and reference is measured as a function of temperature. This allows for the determination of heat capacity and the enthalpy of phase transitions (e.g., melting).

-

Apparatus: A differential scanning calorimeter.

-

Procedure for Heat Capacity:

-

A baseline is established with empty sample and reference pans.

-

A standard material with a known heat capacity (e.g., sapphire) is run to calibrate the instrument.

-

The sample is then run under the same conditions.

-

The heat capacity of the sample is calculated by comparing its heat flow curve to that of the standard.

-

-

Procedure for Enthalpy of Fusion:

-

The sample is cooled to a temperature below its melting point and then heated at a constant rate through the melting transition.

-

The energy absorbed during melting is observed as a peak in the DSC curve.

-

The area under the peak is integrated to determine the enthalpy of fusion.

-

3. Vapor Pressure Measurements for Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid as a function of temperature and applying the Clausius-Clapeyron equation.

Computational Methodologies

Due to the challenges in experimental measurements for all isomers and conditions, computational methods are widely used to estimate thermodynamic properties.

1. Benson Group Additivity Method

This is a widely used semi-empirical method for estimating the thermodynamic properties of organic molecules in the ideal gas state.[4][5]

-

Principle: The method assumes that the thermodynamic properties of a molecule can be calculated as the sum of the contributions of its constituent chemical groups. Each group's contribution is a value derived from experimental data of a wide range of compounds.

-

Procedure:

-

The molecule is dissected into a set of defined structural groups.

-

The tabulated thermodynamic values (for enthalpy of formation, entropy, and heat capacity) for each group are summed.

-

Corrections for symmetry and stereoisomerism may be applied.

-

2. Statistical Mechanics

For molecules where detailed molecular structure and vibrational frequencies are known from spectroscopic data or quantum chemical calculations, statistical mechanics can be used to calculate thermodynamic properties like entropy and heat capacity.

-

Principle: The macroscopic thermodynamic properties of a system are derived from the statistical distribution of the energy levels of its constituent molecules. The entropy is related to the number of accessible microstates of the system.

-

Procedure:

-

The molecular geometry, vibrational frequencies, and rotational constants are obtained, often from quantum chemical calculations.

-

These molecular parameters are used to calculate the translational, rotational, vibrational, and electronic partition functions.

-

The thermodynamic properties, including entropy and heat capacity, are then calculated from these partition functions.

-

Logical Workflow for Thermodynamic Data Determination

The following diagram illustrates the general workflow for obtaining the thermodynamic properties of a compound like this compound, highlighting the interplay between experimental and computational approaches.

Caption: Data determination workflow.

Signaling Pathways and Biological Activity

A thorough search of the scientific literature did not reveal any established signaling pathways or specific receptor-mediated biological activities for this compound. As a simple, non-functionalized alkene, it is not expected to play a direct role in cellular signaling in the way that more complex molecules like hormones or neurotransmitters do. Its primary relevance in a biological context would be related to its physical properties and its potential role as a volatile organic compound or a metabolic intermediate.

Conclusion

This guide has summarized the available thermodynamic data for this compound and outlined the primary experimental and computational methods used to obtain such data. While some experimental values for phase change enthalpies are available, a complete thermodynamic profile, including standard enthalpy of formation, entropy, and heat capacity, often relies on established computational and estimation techniques. For researchers and professionals, it is important to consider the source and methodology behind thermodynamic data, especially when experimental values are sparse.

References

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Data of cis-4-Octene

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for cis-4-Octene. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents quantitative spectral data in a structured format, details experimental protocols for data acquisition, and visualizes key experimental and logical workflows.

Introduction to NMR Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a simple alkene like this compound (C₈H₁₆), ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming its structure and purity. The cis configuration of the double bond significantly influences the chemical shifts and coupling constants of the vinylic and allylic protons, making NMR a definitive method for its identification.

¹H and ¹³C NMR Spectral Data

The following tables summarize the assigned chemical shifts for the ¹H and ¹³C NMR spectra of this compound. Due to the molecule's symmetry, the number of unique signals is less than the total number of protons and carbons.

Table 1: ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-4, H-5 (Olefinic) | ~5.37 | Multiplet | - |

| H-3, H-6 (Allylic) | ~2.00 | Multiplet | - |

| H-2, H-7 | ~1.36 | Sextet | ~7.4 |

| H-1, H-8 (Terminal) | ~0.91 | Triplet | ~7.4 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbons | Chemical Shift (δ) in ppm |

| C-4, C-5 (Olefinic) | ~129.8 |

| C-3, C-6 (Allylic) | ~22.9 |

| C-2, C-7 | ~20.7 |

| C-1, C-8 (Terminal) | ~14.4 |

Experimental Protocols

The following sections detail the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

A standard protocol for preparing a liquid sample for NMR analysis is as follows:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆). The choice of solvent can slightly influence the chemical shifts.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solution.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.

NMR Data Acquisition

The following is a generalized procedure for acquiring ¹H and ¹³C NMR spectra using a Bruker spectrometer. Specific commands and parameters may vary depending on the instrument and software version.[1][2][3]

-

Sample Insertion: Insert the prepared NMR tube into the spinner turbine and adjust its depth using a gauge. Place the sample into the magnet.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent. This step ensures the stability of the magnetic field.

-

Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

Tuning and Matching: Tune and match the probe for the nucleus being observed (¹H or ¹³C) to ensure efficient transfer of radiofrequency power.

-

Experiment Setup:

-

For ¹H NMR: Load a standard proton experiment. Set the number of scans (e.g., 8-16) and the receiver gain.

-

For ¹³C NMR: Load a standard carbon experiment (e.g., with proton decoupling). A larger number of scans (e.g., 64 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Acquisition: Start the acquisition. The free induction decay (FID) signal will be collected.

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correct the baseline of the spectrum to be flat.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.

-

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for NMR spectroscopy and the logical relationship between the structure of this compound and its NMR signals.

Conclusion

The ¹H and ¹³C NMR spectral data presented in this guide provide a clear and concise reference for the identification and characterization of this compound. The detailed experimental protocols offer a practical framework for obtaining high-quality NMR spectra, while the workflow diagrams provide a visual aid for understanding the experimental process and the structure-spectrum correlations. This information is valuable for researchers and professionals in various scientific disciplines who rely on NMR spectroscopy for molecular analysis.

References

An In-Depth Technical Guide to the Infrared Spectrum of cis-4-Octene

This guide provides a detailed analysis of the infrared (IR) spectrum of cis-4-Octene, tailored for researchers, scientists, and professionals in drug development. It outlines the characteristic vibrational frequencies, a standard experimental protocol for sample analysis, and a logical workflow for spectral interpretation.

Data Presentation: Characteristic IR Absorptions of this compound

The following table summarizes the expected quantitative data from an IR spectrum of this compound. These values are based on established frequency ranges for the vibrational modes of cis-disubstituted alkenes and alkanes.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp²) | Alkene (=C-H) | 3000 - 3100 | Medium |

| C-H Stretch (sp³) | Alkane (-C-H) | 2850 - 2960 | Strong |

| C=C Stretch | Alkene (cis C=C) | 1630 - 1660 | Weak-Medium |

| CH₂ Scissoring Bend | Alkane (-CH₂-) | ~1465 | Medium |

| CH₃ Asymmetric/Symmetric Bend | Alkane (-CH₃) | ~1450 and ~1375 | Medium |

| =C-H Out-of-Plane Bend (Wag) | Alkene (cis =C-H) | 675 - 730 | Strong |

Experimental Protocol: Acquiring the IR Spectrum of a Liquid Sample

This section details the methodology for obtaining a high-quality IR spectrum of a neat (undiluted) liquid sample such as this compound using Attenuated Total Reflectance (ATR) or transmission spectroscopy with salt plates.

Objective: To obtain the infrared spectrum of liquid this compound.

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Salt plates (NaCl or KBr) or ATR crystal accessory

-

Pasteur pipette

-

Kimwipes

-

Dry acetone (for cleaning)

-

Desiccator for storing salt plates

-

Sample of this compound

Procedure for Transmission Spectroscopy (Salt Plate Method):

-

Preparation of Salt Plates: Retrieve two clean, dry salt plates from a desiccator.[1] Handle the plates by their edges to avoid transferring moisture from your fingers. If necessary, clean the plates by rinsing them with a small amount of dry acetone and wiping them gently with a Kimwipe.[1]

-

Sample Application: Place one salt plate on a clean, dry surface. Using a Pasteur pipette, apply one to two drops of this compound to the center of the plate.[1][2]

-

Creating the Sample "Sandwich": Place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates.[1][2]

-

Instrument Setup: Place the "sandwich" into the sample holder in the FTIR spectrometer.[1]

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Run the sample scan to obtain the IR spectrum of this compound.

-

-

Post-Analysis Cleanup: Remove the salt plates from the instrument. Separate the plates, rinse them thoroughly with dry acetone, and dry them with a Kimwipe. Return the clean, dry plates to the desiccator for storage.[1][2]

Visualization of the Interpretation Workflow

The logical process for interpreting an unknown IR spectrum can be visualized as a flowchart. This diagram outlines the key decision points, starting from the identification of major functional groups down to the detailed analysis of the fingerprint region.

Caption: Logical workflow for IR spectrum interpretation.

Core Analysis of the this compound Spectrum

-

C-H Stretching Region (3100-2850 cm⁻¹): The spectrum will exhibit two main types of C-H stretching vibrations. A medium intensity peak appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) is characteristic of the C-H bonds where the carbon is part of the double bond (sp² hybridized).[3][4] Stronger, more complex absorptions will be present just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), which are indicative of the C-H bonds in the ethyl and propyl alkyl chains (sp³ hybridized carbons).[3][5]

-

Carbon-Carbon Double Bond Stretch (1660-1630 cm⁻¹): A peak in this region corresponds to the C=C stretching vibration. For cis-disubstituted alkenes, this absorption is typically of weak to medium intensity.[6] Symmetrically substituted double bonds can have a very weak or absent C=C stretching peak due to a small change in dipole moment during the vibration.

-

Fingerprint Region (< 1500 cm⁻¹):

-

Alkane Bending: The presence of -CH₂- (methylene) and -CH₃ (methyl) groups in the structure will give rise to characteristic bending vibrations (scissoring and rocking) in the 1475-1375 cm⁻¹ range.[3]

-

Alkene Bending (Out-of-Plane): The most diagnostic peak for a cis-disubstituted alkene is a strong absorption band between 675 cm⁻¹ and 730 cm⁻¹.[5][7] This peak is due to the out-of-plane bending (wagging) of the two hydrogen atoms on the double-bonded carbons. Its strong intensity and specific location are highly indicative of the cis stereochemistry.

-

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of cis-4-Octene

This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of cis-4-Octene. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for molecular structure elucidation. This document outlines the primary fragmentation pathways, presents quantitative data from the mass spectrum, details the experimental protocol for data acquisition, and provides a visual representation of the fragmentation process.

Core Concepts in Alkene Mass Spectrometry

Under electron ionization, alkenes typically lose a π electron to form a molecular ion (M+•). The subsequent fragmentation of this molecular ion is governed by the stability of the resulting carbocations and radical species. For internal alkenes like this compound, the principal fragmentation mechanisms include allylic cleavage and various rearrangements, which give rise to a characteristic pattern of fragment ions in the mass spectrum.

Fragmentation Analysis of this compound

The mass spectrum of this compound (C8H16, molecular weight: 112.21 g/mol ) is characterized by a series of fragment ions that provide structural information about the parent molecule.[1][2][3][4] The molecular ion peak (M+•) is observed at a mass-to-charge ratio (m/z) of 112.

The most significant fragmentation pathways for this compound are:

-

Allylic Cleavage: This is a dominant fragmentation mechanism for alkenes.[5] It involves the cleavage of a carbon-carbon bond adjacent to the double bond, resulting in a stable, resonance-stabilized allylic carbocation. In this compound, allylic cleavage can occur on either side of the double bond. Cleavage of the C2-C3 bond (or the equivalent C6-C7 bond) results in the loss of an ethyl radical (•CH2CH3) to form a resonance-stabilized carbocation at m/z 83. Alternatively, cleavage of the C3-C4 bond can lead to the formation of a pentenyl cation at m/z 69 after the loss of a propyl radical.

-

Rearrangements: Rearrangement reactions, such as the McLafferty rearrangement, can also occur, although they are sometimes less prominent in symmetrical internal alkenes compared to terminal alkenes. These rearrangements involve the transfer of a hydrogen atom followed by bond cleavage, leading to the formation of a new radical ion and a neutral molecule.

The analysis of the major peaks in the mass spectrum of this compound allows for the elucidation of its structure. The presence of characteristic fragment ions resulting from predictable cleavage patterns serves as a fingerprint for this particular isomer of octene.

Quantitative Data Summary

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound, with their corresponding mass-to-charge ratios (m/z) and relative intensities.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 29 | 35 | [C2H5]+ |

| 41 | 80 | [C3H5]+ |

| 55 | 100 | [C4H7]+ |

| 69 | 45 | [C5H9]+ |

| 83 | 25 | [C6H11]+ |

| 112 | 15 | [C8H16]+• (Molecular Ion) |

Data is derived from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry of this compound

The following is a generalized experimental protocol for obtaining the mass spectrum of a volatile liquid sample like this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane) is prepared. The concentration should be optimized to avoid overloading the GC column and the mass spectrometer, typically in the range of 10-100 µg/mL.

-

Gas Chromatography:

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization of the sample.

-

Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., a non-polar column like DB-5ms). The column temperature is programmed to start at a low temperature and ramp up to a higher temperature to ensure good separation of the analyte from any impurities and the solvent.

-

-

Mass Spectrometry:

-

Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV).[6][7][8][9][10] This causes the molecule to lose an electron, forming a positively charged molecular ion (M+•), and induces fragmentation.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the abundance of each ion.

-

Data Acquisition: The mass spectrum, a plot of relative ion abundance versus m/z, is recorded by the instrument's data system.

-

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of this compound under electron ionization.

Caption: Fragmentation pathway of this compound in EI-MS.

References

- 1. 4-Octene, (Z)- [webbook.nist.gov]

- 2. 4-Octene, (Z)- [webbook.nist.gov]

- 3. 4-Octene, (Z)- [webbook.nist.gov]

- 4. 4-Octene, (4Z)- | C8H16 | CID 5364446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. bitesizebio.com [bitesizebio.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

The Solubility of cis-4-Octene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cis-4-octene, an unsaturated hydrocarbon of interest in various chemical syntheses and as a potential component in non-polar formulations. Understanding its solubility profile is critical for its application in reaction chemistry, purification processes, and formulation development. This document outlines its predicted solubility based on fundamental physicochemical properties, provides a detailed experimental protocol for quantitative solubility determination, and visualizes key logical and experimental workflows.

Predicted Solubility Profile of this compound

This compound is a nonpolar aliphatic alkene. Its molecular structure, consisting solely of carbon and hydrogen atoms with a cis-configured double bond, dictates its solubility behavior based on the principle of "like dissolves like." This principle suggests that nonpolar solutes will readily dissolve in nonpolar solvents, while their solubility will be limited in polar solvents.

Currently, specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its nonpolar nature, a qualitative and predicted solubility profile can be established. It is expected to be highly miscible with other hydrocarbons and solvents of low polarity. Conversely, its solubility is predicted to be very low in highly polar solvents, and it is considered immiscible with water[1][2][3][4][5].

The following table summarizes the predicted solubility behavior of this compound in various classes of common organic solvents. For the purposes of this guide, "Miscible" indicates that the two liquids will mix in all proportions to form a single homogeneous phase.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alkanes | Hexane, Heptane, Cyclohexane | Miscible | As nonpolar hydrocarbons, alkanes and this compound exhibit similar weak van der Waals intermolecular forces, leading to favorable mixing. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Miscible | The nonpolar aromatic ring and the nonpolar alkene chain interact favorably through London dispersion forces. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Ethers have a slight polarity but are predominantly nonpolar. The hydrocarbon backbone of the ether interacts well with this compound. |

| Halogenated Solvents | Dichloromethane, Chloroform | High | Although they possess dipoles, these solvents have significant nonpolar character, allowing for good solvation of this compound. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | Ketones are more polar than ethers but still possess nonpolar alkyl groups that can interact with this compound. |

| Esters | Ethyl Acetate | Moderate | Esters have polar character but also nonpolar alkyl chains, which allows for some degree of solubility. |

| Alcohols | Methanol, Ethanol | Low to Very Low | The highly polar hydroxyl (-OH) group in alcohols and its hydrogen-bonding network make it a poor solvent for the nonpolar this compound. Solubility is expected to increase with longer alcohol chain length (e.g., in butanol or octanol). |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Acetonitrile | Very Low | These solvents are highly polar and are not effective at solvating nonpolar hydrocarbons like this compound. |

| Water | H₂O | Immiscible | As a highly polar, hydrogen-bonding solvent, water does not favorably interact with the nonpolar this compound molecule[1][2][3][4][5]. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. The saturation shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its simplicity and accuracy[6].

The Saturation Shake-Flask Method

This method involves creating a saturated solution of the solute in the solvent and then measuring the concentration of the dissolved solute.

I. Materials and Equipment

-

This compound (solute) of known purity

-

Selected organic solvent of analytical grade

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Analytical balance

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE) for phase separation

-

Volumetric flasks and pipettes for dilutions

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)

II. Procedure

-

Preparation: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a glass vial. The excess solute is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker. Agitate the samples at a constant temperature for a sufficient period to reach equilibrium. For many organic systems, 24 to 48 hours is adequate, but preliminary studies may be needed to determine the optimal equilibration time[6].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow any undissolved solute (if it forms a separate phase) to settle. Carefully withdraw a sample from the supernatant (the clear, saturated solution) using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any microscopic droplets of undissolved solute. This step is critical for accurate measurement[7].

-

Quantification:

-

Prepare a series of calibration standards of this compound in the same solvent at known concentrations.

-

Accurately dilute the filtered saturated sample with the solvent to bring its concentration within the range of the calibration standards.

-

Analyze the calibration standards and the diluted sample using a suitable analytical method, such as GC-FID.

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve and account for the dilution factor to calculate the solubility in the original saturated solution.

-

III. Data Reporting Solubility should be reported in standard units such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction at the specified temperature.

Visualizations

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a nonpolar compound like this compound, a crucial first step in many research and development applications.

Caption: A logical workflow for selecting an appropriate solvent.

Experimental Workflow for Solubility Determination

This diagram details the key steps of the saturation shake-flask method for experimentally determining the solubility of a liquid solute in a solvent.

Caption: A workflow for the shake-flask solubility method.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | 7642-15-1 [chemicalbook.com]

- 3. This compound, 97% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 4. Page loading... [wap.guidechem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling of cis-4-Octene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for cis-4-Octene (CAS No: 7642-15-1). Adherence to these guidelines is critical for ensuring a safe laboratory environment when working with this highly flammable and irritating chemical.

Hazard Identification and Classification

This compound is classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. The primary hazards are associated with its flammability and its potential to cause irritation to the skin, eyes, and respiratory system.[1][2][3]

GHS Classification Summary

| Category | GHS Classification | Signal Word | Hazard Statement |

| Physical Hazard | Flammable liquids, Category 2[1] | Danger [1][2][3] | H225: Highly flammable liquid and vapor[3] |

| Health Hazard | Skin Corrosion/Irritation, Category 2[1] | H315: Causes skin irritation[1][3] | |

| Serious Eye Damage/Eye Irritation, Category 2[1] | H319: Causes serious eye irritation[1][3] | ||

| Specific target organ toxicity (single exposure), Category 3 (Respiratory system)[1] | H335: May cause respiratory irritation[3] | ||

| Aspiration hazard, Category 1 | H304: May be fatal if swallowed and enters airways[3] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | [2][3][4][5][6][7] |

| Molecular Weight | 112.21 g/mol | [3][4][5][6] |

| Appearance | Colorless, clear liquid | [3] |

| Boiling Point | 122 °C | [6][7] |

| Melting Point | -118.7 °C | [6][7] |

| Flash Point | 17 °C | [6][7] |

| Density | 0.72 g/cm³ | [6][7] |

| Vapor Pressure | 17.9 mmHg at 25°C | [7] |

| Water Solubility | Immiscible | [4][7] |

| Refractive Index | 1.4130 - 1.4170 | [7] |

Handling and Storage Precautions

Strict protocols must be followed to mitigate the risks associated with this compound.

-

Prevent Ignition: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][2][8][9] No smoking is permitted in handling areas.[8]

-

Use Appropriate Equipment: All electrical, ventilating, and lighting equipment must be explosion-proof.[1][2][8][9] Use only non-sparking tools to prevent ignition.[1][2][8][9]

-

Control Static Electricity: To avoid ignition of vapors by static electricity discharge, all metal parts of the equipment must be grounded and bonded.[1][2][8][9]

-

Ensure Adequate Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations below exposure limits.[1][2][9]

-

Avoid Contact: Do not get the chemical in eyes, on skin, or on clothing.[1][2] Avoid ingestion and inhalation.[1][2]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][8] Do not eat, drink, or smoke when using this product.[8]

-

Container: Keep the container tightly closed and stored in a dry, well-ventilated place.[1][2][8]

-

Temperature: Store in a cool place, away from heat, sparks, and flame.[1][2][8]

-

Security: Store in a locked-up, authorized-access area.[8]

-

Incompatibilities: Store away from strong oxidizing agents.[1]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are essential to minimize exposure.

-

Engineering Controls: Ensure adequate ventilation, especially in confined areas.[1][2] Eyewash stations and safety showers must be located close to the workstation.[1][2]

| Protection Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][8] Inspect gloves before use.[2] |

| Respiratory Protection | If ventilation is inadequate, wear a suitable respirator.[8] |

First Aid and Emergency Procedures

Immediate and appropriate response is crucial in the event of an exposure or emergency.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2] |

| Skin Contact | Take off immediately all contaminated clothing.[8] Rinse skin with plenty of water or shower for at least 15 minutes.[2] If skin irritation persists, call a physician.[2] |

| Eye Contact | Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses, if present and easy to do.[1] Get medical attention.[2] |

| Ingestion | Aspiration Hazard. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. |

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or foam.[1] Water mist or spray may be used to cool closed containers.[2]

-

Specific Hazards: This substance is highly flammable.[1][2] Vapors are heavier than air and may travel to a source of ignition and flash back.[1][2] Containers may explode when heated.[1][2]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Caption: Logical workflow for handling this compound safely.

Stability and Reactivity

-

Chemical Stability: Stable under normal storage and handling conditions.[1]

-

Conditions to Avoid: Exposure to open flames, hot surfaces, and all sources of ignition.[1]

-

Incompatible Materials: Strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO₂).[1]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[1]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1] The available data indicates the following:

-

Acute Effects: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Inhalation of high concentrations of vapor may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[1] Aspiration into the lungs if swallowed may be fatal.[3]

-

Chronic Effects: No information is available on sensitization, mutagenic effects, or reproductive effects.[1] It is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[1]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] Disposal must be conducted in accordance with local, regional, and national hazardous waste regulations.[1] Dispose of contents and container to an approved waste disposal plant.[1][2] Do not empty into drains.[1]

References

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 4-Octene, (4Z)- | C8H16 | CID 5364446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 7642-15-1 [chemicalbook.com]

- 5. 4-Octene, (Z)- [webbook.nist.gov]

- 6. Page loading... [guidechem.com]

- 7. This compound|lookchem [lookchem.com]

- 8. novachem.com [novachem.com]

- 9. CIS-2-OCTENE Safety Data Sheets(SDS) lookchem [lookchem.com]

Synthesis of cis-4-Octene via Partial Hydrogenation of 4-Octyne: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of cis-4-octene through the partial hydrogenation of 4-octyne. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the reaction mechanisms, experimental protocols, and quantitative data associated with the use of two primary catalytic systems: Lindlar's catalyst and P-2 nickel boride (Ni₂B). The guide emphasizes stereoselectivity and provides practical information for achieving high yields of the desired cis-alkene isomer. All quantitative data is summarized in structured tables, and key experimental workflows and reaction pathways are illustrated with diagrams generated using the DOT language.

Introduction

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and fine chemical industries. The geometric configuration of a double bond within a molecule can profoundly influence its biological activity and physical properties. cis-Alkenes, in particular, are important structural motifs in numerous natural products and pharmaceutical agents.

One of the most reliable and widely employed methods for the synthesis of cis-alkenes is the partial hydrogenation of alkynes. This reaction involves the addition of one equivalent of hydrogen across the carbon-carbon triple bond, ceasing before further reduction to the corresponding alkane can occur. The stereochemical outcome of this transformation is dictated by the catalyst employed. This guide focuses on two such catalysts renowned for their ability to effect the syn-addition of hydrogen, leading to the exclusive formation of cis-alkenes: Lindlar's catalyst and the P-2 nickel boride catalyst.

The conversion of 4-octyne to this compound serves as a representative example of the partial hydrogenation of an internal alkyne. This guide will provide a detailed examination of the theoretical underpinnings and practical execution of this important transformation.

Catalytic Systems for cis-Alkene Synthesis

The success of the partial hydrogenation of an alkyne to a cis-alkene hinges on the use of a "poisoned" or deactivated catalyst. Such catalysts exhibit high reactivity towards the alkyne but a significantly diminished reactivity towards the resulting alkene, thereby preventing over-reduction to the alkane.

Lindlar's Catalyst

Lindlar's catalyst is a heterogeneous catalyst composed of palladium deposited on a support of calcium carbonate (CaCO₃) or barium sulfate (BaSO₄), which is then "poisoned" with a lead salt, typically lead(II) acetate, and an amine, most commonly quinoline.[1][2] The lead salt serves to deactivate the palladium surface, reducing its ability to hydrogenate the less reactive alkene product. Quinoline acts as a further deactivating agent and helps to prevent over-hydrogenation.[2] The hydrogenation reaction with Lindlar's catalyst proceeds via a syn-addition mechanism, where both hydrogen atoms add to the same face of the alkyne triple bond, resulting in the formation of a cis-alkene.[3] For the hydrogenation of 4-octyne, this method can achieve greater than 95% cis-selectivity under optimized conditions.[1]

P-2 Nickel Boride (Ni₂B) Catalyst

An alternative to the palladium-based Lindlar's catalyst is the P-2 nickel boride catalyst, a non-pyrophoric, air-stable, and effective catalyst for the partial hydrogenation of alkynes.[4] The "P-2" designation originates from the work of H.C. Brown and Charles A. Brown at Purdue University and is prepared by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride in an ethanol solution.[5] The P-2 catalyst is a finely divided, amorphous nickel-boron material.[4] Similar to Lindlar's catalyst, the P-2 catalyst facilitates the syn-addition of hydrogen to the alkyne, yielding the cis-alkene with high stereoselectivity.[3] The addition of ethylenediamine to the reaction mixture has been shown to further enhance the stereospecificity, leading to cis:trans ratios as high as 200:1 for some alkynes.

Reaction Mechanisms and Pathways

The partial hydrogenation of 4-octyne to this compound using either Lindlar's catalyst or P-2 nickel boride follows a surface-catalyzed mechanism. The key steps are outlined below and illustrated in the accompanying diagrams.

Caption: General mechanism for the catalytic partial hydrogenation of an alkyne.

-

Adsorption and Dissociation of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the surface of the metal catalyst (Pd or Ni) and dissociates into atomic hydrogen.[3]

-

Adsorption of Alkyne: The 4-octyne molecule adsorbs onto the catalyst surface through its π-bonds.

-

Syn-Addition of Hydrogen: Two hydrogen atoms are sequentially added to the same face of the adsorbed alkyne. This concerted or near-concerted addition is the origin of the cis-stereochemistry.

-

Desorption of Alkene: The resulting this compound has a weaker affinity for the poisoned catalyst surface compared to the starting alkyne and therefore desorbs before further hydrogenation can occur.[3]

Experimental Protocols

The following sections provide detailed experimental procedures for the preparation of the catalysts and the subsequent hydrogenation of 4-octyne.

Preparation of Lindlar's Catalyst

This procedure is adapted from Organic Syntheses.[6]

Materials:

-

Palladous chloride (PdCl₂)

-

37% Hydrochloric acid (HCl)

-

Distilled water

-

3N Sodium hydroxide (NaOH) solution

-

Precipitated calcium carbonate (CaCO₃)

-

Sodium formate solution (~0.7N)

-

7.7% Lead(II) acetate solution

Procedure:

-

In a 10-mL Erlenmeyer flask, dissolve 1.48 g (0.0083 mole) of palladous chloride in 3.6 mL (0.043 mole) of 37% hydrochloric acid with shaking at approximately 30°C.

-

Transfer the resulting chloropalladous acid solution to a 150-mL beaker with 45 mL of distilled water.

-

Adjust the pH of the stirred solution to 4.0–4.5 by the slow addition of 3N sodium hydroxide solution.

-

Transfer the solution to a three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer. Add 18 g of precipitated calcium carbonate.

-

Heat the well-stirred suspension to 75–85°C until all the palladium has precipitated, as indicated by the loss of color from the solution (approximately 15 minutes).

-

While maintaining the temperature at 75–85°C, add 6.0 mL of sodium formate solution.

-

Separate the now black catalyst by filtration through a Büchner funnel and wash with eight 65-mL portions of water.

-

Place the moist catalyst in a round-bottomed flask with 60 mL of water and 18 mL of a 7.7% lead acetate solution.

-

Stir and heat the slurry at 75–85°C for 45 minutes.

-

Filter the catalyst, wash with four 50-mL portions of water, suck as dry as possible, and dry in an oven at 60–70°C. The final product is a dark gray powder.

Hydrogenation of 4-Octyne using Lindlar's Catalyst

The following is a general procedure that can be adapted for the hydrogenation of 4-octyne.

Materials:

-

4-Octyne

-

Lindlar's catalyst

-

Quinoline

-

Solvent (e.g., ethyl acetate, methanol, or hexane)

-

Hydrogen gas (H₂)

Procedure:

-

In a suitable reaction vessel (e.g., a Parr hydrogenation apparatus or a round-bottomed flask fitted with a hydrogen balloon), dissolve the 4-octyne in the chosen solvent.

-

Add Lindlar's catalyst (typically 5-10% by weight of the alkyne) and a small amount of quinoline (a few drops).

-

Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

-

Introduce hydrogen gas into the reaction vessel (typically at atmospheric pressure or slightly above).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.

-

Once the reaction is complete (as indicated by the cessation of hydrogen uptake or by chromatographic analysis), stop the reaction by filtering off the catalyst through a pad of celite.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

Purify the product by distillation if necessary.

Preparation of P-2 Nickel Boride Catalyst

This procedure is based on the method developed by H.C. Brown and C.A. Brown.[5]

Materials:

-

Nickel(II) acetate tetrahydrate

-

95% Ethanol

-

Sodium borohydride (NaBH₄) solution in ethanol

Procedure:

-

In a reaction flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve nickel(II) acetate tetrahydrate in 95% ethanol to create a solution of the desired concentration (e.g., 1.0 M).

-

Prepare a solution of sodium borohydride in 95% ethanol (e.g., 1.0 M).

-

While stirring the nickel acetate solution vigorously, rapidly add the sodium borohydride solution. A black, finely divided precipitate of P-2 nickel boride will form immediately.

-

The catalyst is typically generated in situ and used immediately for the hydrogenation reaction.

Hydrogenation of 4-Octyne using P-2 Nickel Boride Catalyst

Materials:

-

4-Octyne

-

P-2 Nickel Boride catalyst (prepared in situ)

-

Ethylenediamine (optional, for enhanced selectivity)

-

Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

In the same flask where the P-2 catalyst was prepared, add the 4-octyne.

-

If desired, add ethylenediamine to the reaction mixture.

-

Purge the system with hydrogen gas.

-

Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by GC or TLC.

-

Upon completion, the workup typically involves dilution with a suitable solvent, filtration to remove the catalyst, and removal of the solvent from the filtrate.

Quantitative Data

The following tables summarize the quantitative data for the partial hydrogenation of 4-octyne to this compound under different catalytic conditions.

Table 1: Hydrogenation of 4-Octyne with a Palladium-Based Catalyst

| Catalyst System | Substrate | Product | Yield (%) | Selectivity (%) | cis:trans Ratio | Reference |

| PdCl₂ in ethanol | 4-Octyne | 4-Octene | >95 | >96 | >95:5 | [7] |

Table 2: Hydrogenation of 4-Octyne with a Nickel-Based Catalyst in an Ionic Liquid

| Catalyst System | Substrate | Product | Conversion (%) | Yield of (Z)-alkene (%) | Selectivity for (Z)-alkene (%) | Reference |

| Ni-NPs in [CNC₃MMIM]NTf₂ | 4-Octyne | (Z)-4-Octene | 92 | 82 | High | [8] |

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of this compound using Lindlar's catalyst and P-2 nickel boride.

Caption: Experimental workflow for the synthesis of this compound using Lindlar's catalyst.

Caption: Experimental workflow for the in situ preparation of P-2 catalyst and subsequent hydrogenation.

Conclusion

The partial hydrogenation of 4-octyne to this compound is a highly efficient and stereoselective transformation when the appropriate catalytic system is employed. Both Lindlar's catalyst and P-2 nickel boride have demonstrated their utility in providing the desired cis-alkene with high selectivity, thereby avoiding over-reduction to the corresponding alkane. This guide has provided detailed experimental protocols for the preparation and use of these catalysts, along with a summary of the available quantitative data. The choice between the two catalytic systems may depend on factors such as the desired purity of the product, the presence of other functional groups in the substrate, and considerations of cost and catalyst handling. The information presented herein should serve as a valuable resource for researchers and professionals engaged in the synthesis of cis-alkenes for various applications.

References

- 1. Buy this compound (EVT-334234) | 7642-15-1 [evitachem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. orgosolver.com [orgosolver.com]

- 4. Nickel boride catalyst - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for Ziegler-Natta Catalyzed Polymerization: The Case of cis-4-Octene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the application of Ziegler-Natta catalysts in olefin polymerization, with a specific focus on the challenges and potential approaches for the polymerization of internal olefins, such as cis-4-octene. While Ziegler-Natta catalysts are exceptionally effective for the polymerization of α-olefins (terminal alkenes) like ethylene and propylene, their application to internal olefins presents significant challenges due to steric hindrance and altered electronic effects. These notes detail the fundamental principles of Ziegler-Natta catalysis, explain the low reactivity of internal olefins, and provide protocols for the more feasible copolymerization of ethylene with a related α-olefin, 1-octene, as a representative example. Additionally, the potential for oligomerization of this compound is discussed.

Introduction to Ziegler-Natta Catalysis

Ziegler-Natta catalysts, named after Karl Ziegler and Giulio Natta, are a class of catalysts used in the synthesis of polymers from 1-alkenes (α-olefins).[1] These catalyst systems typically consist of two main components: a transition metal compound from Group IV-VIII (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum compound (e.g., triethylaluminum, Al(C₂H₅)₃) as a co-catalyst.[2][3] The discovery and development of these catalysts revolutionized the polymer industry, enabling the production of stereoregular polymers like isotactic polypropylene and high-density polyethylene (HDPE).[1][3]